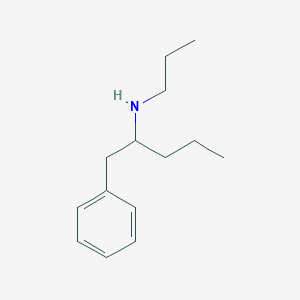

(1-Phenylpentan-2-yl)(propyl)amine

Description

Contextualization within the Landscape of Substituted Amine Chemistry

Substituted amines are a broad class of organic compounds characterized by a nitrogen atom bonded to one or more organic substituents. They are fundamental in medicinal chemistry and pharmacology due to their prevalence in biologically active molecules.

(1-Phenylpentan-2-yl)(propyl)amine is classified as a secondary amine, as the nitrogen atom is bonded to two carbon-containing groups. More specifically, it belongs to the phenethylamine (B48288) class of compounds. The structure of any substituted phenethylamine includes a phenyl ring connected to an amino group via a two-carbon sidechain dovepress.com. In the case of this compound, there are additional substitutions on both the sidechain and the amino group.

The systematic nomenclature for this compound according to IUPAC is 1-phenyl-N-propylpentan-2-amine. However, it is also known by several other names in chemical literature and databases, which are listed in the table below.

| Property | Value |

| IUPAC Name | 1-phenyl-N-propylpentan-2-amine chemspider.com |

| Synonyms | This compound, N,alpha-Dipropylbenzeneethanamine, 1-phenyl-2-propylaminopentane, N-propyl-1-phenyl-2-pentylamine cymitquimica.comechemi.com |

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.345 g/mol |

| CAS Number | 119485-94-8 |

This table summarizes the key identifiers for this compound.

The structure features a chiral center at the second carbon of the pentane (B18724) chain, meaning it can exist as different stereoisomers.

The investigation into compounds like this compound is an extension of the long-standing research into phenethylamines, a class of compounds known for their psychoactive properties. The parent compound, phenethylamine, is a central nervous system stimulant wikipedia.org.

A significant impetus for the synthesis and study of this compound and related compounds arose from structure-activity relationship studies of deprenyl. These studies aimed to develop novel central nervous system stimulants that were devoid of the monoamine oxidase (MAO) inhibitory effects of their precursors. This compound, also referred to as PPAP in some literature, was selected as a reference substance in this line of research. It is considered a derivative of selegiline.

Research Significance and Academic Relevance of this compound

The scientific interest in this compound stems from its distinct mechanism of action compared to more traditional stimulants. Its study provides valuable insights into the modulation of monoaminergic systems.

In organic synthesis, the preparation of this compound often utilizes established methods such as reductive amination. This common and efficient one-pot procedure involves the condensation of a ketone precursor, 1-phenylpentan-2-one (B142835), with propylamine (B44156) to form an intermediate which is then reduced to the final amine product .

From a medicinal chemistry perspective, the key theoretical implication of this compound is its function as a catecholaminergic activity enhancer (CAE). Unlike classic stimulants such as amphetamine, which induce a non-physiological, bulk release of neurotransmitters, this compound enhances the physiological, impulse-driven release of catecholamines like dopamine (B1211576) and norepinephrine (B1679862). It is taken up by catecholamine axon terminals but does not independently force the release of these neurotransmitters. Instead, it potentiates the amount of neurotransmitter released in response to a neuronal impulse.

Research on this compound and other monoaminergic activity enhancers (MAEs) addresses a significant gap in the understanding of monoamine neurotransmission and the development of psychostimulant drugs wikipedia.org. For many years, the primary focus of research was on compounds that act as either monoamine reuptake inhibitors or releasing agents.

The study of CAEs like this compound has opened up a new avenue of investigation into compounds that can modulate neurotransmitter release in a more controlled, activity-dependent manner. This offers the potential for a different pharmacological profile, distinguishing them from traditional stimulants. This line of inquiry helps to fill the gap between the indiscriminate action of releasing agents and the need for more nuanced pharmacological tools to study and potentially influence the monoaminergic system. The exploration of such compounds contributes to a more comprehensive understanding of how to fine-tune neuronal communication.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-propylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBENSVGEGPJNFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)NCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027213 | |

| Record name | 1-Phenyl-N-propyl-2-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119485-94-8 | |

| Record name | Phenylpropylaminopentane, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119485948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-N-propyl-2-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylpentan-2-yl)(propyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPROPYLAMINOPENTANE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94L7YXE88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for the Elucidation and Production of 1 Phenylpentan 2 Yl Propyl Amine

Established Synthetic Pathways for (1-Phenylpentan-2-yl)(propyl)amine

Traditional methods for synthesizing this compound rely on well-documented reactions that are foundational to organic chemistry. These pathways are often characterized by their reliability and scalability.

Direct amination, a fundamental approach for forming C-N bonds, is a viable method for the synthesis of this compound. This strategy typically involves the nucleophilic substitution of a suitable precursor. smolecule.com One common pathway is the reaction of a 1-phenylpentan-2-yl derivative containing a good leaving group, such as a halide (e.g., bromide) or a sulfonate (e.g., tosylate), with propylamine (B44156). smolecule.com The amine acts as the nucleophile, displacing the leaving group to form the desired secondary amine. smolecule.com The reaction mechanism for primary alkyl halides generally follows an SN2 pathway, which involves a backside attack by the amine nucleophile. smolecule.com

Another direct amination approach involves the reaction of a phenolic compound with propylamine under specific controlled conditions. smolecule.com

The Chan-Lam coupling reaction provides a modern and efficient method for the formation of carbon-heteroatom bonds, specifically aryl ethers and secondary aryl amines. wikipedia.orgorganic-chemistry.org This copper-catalyzed cross-coupling reaction joins an aryl boronic acid with an amine or an alcohol. wikipedia.orgnrochemistry.com A significant advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air, distinguishing it from the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

In the context of this compound, which is an aliphatic amine, the Chan-Lam coupling is more applicable for its derivatization rather than its de novo synthesis. For instance, the secondary amine group of the title compound could react with various aryl boronic acids to produce N-aryl derivatives. The general mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the N-arylated amine product and a copper(I) species. wikipedia.org The catalytic cycle is completed by the re-oxidation of Cu(I) to Cu(II) by an oxidant, which can be atmospheric oxygen. organic-chemistry.orgnrochemistry.com

Table 1: Key Features of the Chan-Lam Coupling Reaction

| Feature | Description |

| Catalyst | Typically copper(II) complexes, such as Cu(OAc)₂. nrochemistry.com |

| Reactants | An amine (or alcohol) and an organoboron compound (e.g., boronic acid). organic-chemistry.org |

| Mechanism | Involves transmetalation, disproportionation to a Cu(III) intermediate, and reductive elimination. nrochemistry.com |

| Conditions | Often mild, can be run at room temperature and open to the air. wikipedia.orgnrochemistry.com |

| Application | Formation of C(aryl)-N and C(aryl)-O bonds. beilstein-journals.org |

Reduction reactions are among the most common and efficient strategies for synthesizing this compound. The most widely utilized method is reductive amination. smolecule.com This one-pot procedure involves the condensation of a ketone precursor, 1-phenylpentan-2-one (B142835), with propylamine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the final secondary amine. smolecule.com This approach is highly efficient as it avoids the need to isolate the often-unstable imine.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for the imine over the ketone. The reaction is typically carried out in a protic solvent like methanol (B129727) under mildly acidic conditions (pH 5-6) to facilitate imine formation.

An alternative reduction strategy involves the acylation of a primary amine precursor, 1-phenylpentan-2-amine, with a propanoyl group (e.g., using propionic anhydride) to form the corresponding N-(1-phenylpentan-2-yl)propanamide. This amide is subsequently reduced to the desired secondary amine. This multi-step route requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (Borane-THF or Borane-DMS) to reduce the amide functional group. sciencemadness.org

Table 2: Comparison of Reductive Methods for this compound Synthesis

| Method | Precursor | Key Reagents | Key Intermediate |

| Reductive Amination | 1-Phenylpentan-2-one | Propylamine, NaBH₃CN (or H₂/Pd-C) | Imine (Schiff Base) |

| Amide Reduction | 1-Phenylpentan-2-amine | Propionic anhydride, LiAlH₄ (or Borane-THF) | N-(1-phenylpentan-2-yl)propanamide |

Exploration of Novel and Stereoselective Synthetic Routes for this compound

Recent research has focused on developing more sophisticated synthetic routes that offer greater control over stereochemistry and adhere to the principles of green chemistry.

The structure of this compound contains a chiral center at the second carbon of the pentyl chain. smolecule.com The synthesis of specific stereoisomers (enantiomers) is therefore a significant objective, requiring asymmetric synthesis strategies. smolecule.comdiva-portal.org

One established method for obtaining a single enantiomer is the resolution of a racemic mixture . This can be achieved by reacting racemic 1-phenylpentan-2-amine with a chiral resolving agent, such as (R,R)-tartaric acid. smolecule.comsciencemadness.org This reaction forms a pair of diastereomeric salts, which typically have different solubilities and can be separated by fractional crystallization. smolecule.com Once the desired diastereomeric salt is isolated, the pure enantiomer of the amine can be liberated by treatment with a base. smolecule.com The resolved primary amine can then be converted to the final secondary amine via a method that preserves its stereochemical integrity, such as the amide reduction pathway. sciencemadness.org

More advanced approaches involve asymmetric catalysis , which aims to directly create the desired enantiomer. smolecule.comunibo.it This can involve using chiral catalysts to guide the stereochemical outcome of a reaction. For example, asymmetric hydrogenation of a suitable prochiral precursor, like an enamine or imine, using a chiral transition-metal catalyst (e.g., based on rhodium or iridium) can yield an enantiomerically enriched product. diva-portal.org Organocatalysis, which uses small chiral organic molecules as catalysts, also presents a powerful tool for stereoselective C-C bond formation and alkylation reactions that can be used to construct chiral intermediates. unibo.itacs.org The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction before being removed, is another reliable strategy for enantiomer-specific preparations. smolecule.com

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. dokumen.pub

One key area of improvement is in the choice of reaction type and conditions. For instance, catalytic hydrogenation for the reductive amination of 1-phenylpentan-2-one uses hydrogen gas as the reductant and a recyclable catalyst like palladium on carbon (Pd/C). This method is environmentally preferable to using stoichiometric borohydride (B1222165) reagents, as it eliminates toxic boron waste.

The implementation of continuous flow chemistry also offers significant green advantages over traditional batch processing. Flow reactors can improve heat transfer, enhance safety, and lead to higher yields and purity. For the synthesis of this compound, continuous flow processes have been shown to have a lower environmental impact compared to batch reductive amination.

Table 3: Industrial Method Comparison for this compound Synthesis

| Method | Typical Yield | Typical Purity | Environmental Impact |

| Batch Reductive Amination | 80% | 95% | Moderate (boron waste) |

| Continuous Flow | 85% | 99% | Low |

| Catalytic Hydrogenation | 75% | 92% | Very Low |

Furthermore, novel catalytic systems are being explored to make amine synthesis more sustainable. "Borrowing hydrogen" catalysis is an elegant one-pot strategy where an alcohol is temporarily dehydrogenated by a transition-metal catalyst to form a reactive aldehyde intermediate. acs.org This aldehyde can then undergo reductive amination with an amine, and the "borrowed" hydrogen is returned by the catalyst in the final reduction step. The only byproduct of this process is water, making it a highly atom-economical and green alkylation method. acs.org Additionally, the use of biocatalysis , employing enzymes like transaminases, represents a promising green alternative for the synthesis of chiral amines from ketones, offering high enantioselectivity under mild, aqueous conditions. rsc.org

Optimization of Synthetic Conditions for Enhanced Yield and Purity of this compound

To maximize the efficiency of this compound synthesis, particularly via reductive amination, careful optimization of various parameters is essential. This involves the strategic selection of catalysts and the fine-tuning of reaction conditions such as temperature, pressure, and solvent systems.

The choice of catalyst is pivotal in the reductive amination process, influencing both the reaction rate and the selectivity towards the desired secondary amine. A range of catalysts, from traditional metal catalysts to advanced biocatalysts, have been explored for the synthesis of amines from ketones.

Homogeneous and Heterogeneous Catalysis: Transition metal catalysts, particularly those based on palladium, nickel, and iridium, are effective for reductive amination. rsc.org For instance, early examples of asymmetric reductive amination utilized iridium catalysts for the synthesis of chiral amines. rsc.org More recently, a focus on earth-abundant metals has led to the development of iron-based catalysts that demonstrate a broad tolerance for functional groups and can be reused, offering a more sustainable approach. d-nb.info These catalysts, often supported on materials like nitrogen-doped silicon carbide, can effectively convert aryl-alkyl ketones, such as the precursor 1-phenylpentan-2-one, into their corresponding amines. d-nb.info Heterogeneous catalysts like Raney Nickel are also employed, often in industrial-scale processes, for the catalytic hydrogenating amination of carbonyl compounds. google.com

Biocatalysis: A significant advancement in amine synthesis is the use of biocatalysts, specifically enzymes like imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs). researchgate.net These enzymes operate under mild conditions and often exhibit high enantioselectivity, which is crucial for producing specific stereoisomers. rsc.orgresearchgate.net For example, a reductive aminase from Aspergillus oryzae (AspRedAm) has been shown to catalyze the reductive amination of a wide array of ketones with various amines, including propylamine. rsc.orgresearchgate.net Research has also identified specific amine dehydrogenases, such as Rs-PhAmDH, that can quantitatively convert 1-phenylpentan-2-one into the corresponding amine with perfect (R)-stereoselectivity. researchgate.net

Ligand Design: In transition metal-catalyzed reactions, the design of the ligand coordinated to the metal center is crucial for tuning the catalyst's activity and selectivity. Novel PNN' and P2NN' ligands, for example, have been synthesized for coordination with base metals like cobalt(II) and iron(II). rsc.org These ligands can create a specific chiral environment around the metal, guiding the approach of the substrates and influencing the stereochemical outcome of the reaction, which is a key consideration in the synthesis of chiral amines like this compound. rsc.orgrsc.org

Table 1: Comparison of Catalytic Systems for Reductive Amination

| Catalyst Type | Specific Example(s) | Key Advantages | Relevant Precursor(s) |

|---|---|---|---|

| Transition Metal | Palladium, Nickel, Iridium complexes, Iron/(N)SiC | High efficiency, broad substrate scope, reusability (for heterogeneous/supported catalysts). rsc.orgd-nb.info | 1-phenylpentan-2-one d-nb.info |

| Heterogeneous Metal | Raney Nickel | Industrial applicability, cost-effective. google.com | General ketones/aldehydes google.com |

| Biocatalyst (Enzyme) | Reductive Aminase (AspRedAm), Amine Dehydrogenase (Rs-PhAmDH) | High stereoselectivity, mild reaction conditions (aqueous media, room temp), environmentally friendly. rsc.orgresearchgate.net | 1-phenylpentan-2-one researchgate.net |

The efficiency, yield, and purity of this compound synthesis are highly dependent on the modulation of key reaction parameters.

Temperature and Pressure: In catalytic hydrogenating aminations using metal catalysts like Raney Nickel, the reaction is typically conducted at elevated temperatures and pressures. Temperatures can range from 30 to 200°C, with a more common range being 50 to 180°C. google.com The hydrogen pressure is also a critical variable, generally maintained between 1 and 100 bar, and more specifically between 2 and 80 bar, to facilitate the reduction of the imine intermediate. google.com For iron-catalyzed aminations, temperatures around 140-150°C and a hydrogen pressure of 6.5 MPa have been reported as effective. d-nb.info

Solvent and pH: The choice of solvent and the control of pH are crucial, particularly in reductive aminations that use reducing agents like sodium cyanoborohydride. The reaction is often performed in polar solvents such as methanol or ethanol. The pH of the reaction medium is typically maintained in a slightly acidic range of 5 to 6 to promote the formation of the imine from 1-phenylpentan-2-one and propylamine without significantly deactivating the amine nucleophile. In biocatalytic systems, the pH is a critical parameter for enzyme activity. For instance, reductive amination using AspRedAm can be optimized by adjusting the final pH to around 8 or 9, while operating at room temperature (e.g., 25°C). researchgate.net

Stoichiometry and Reagents: The relative amounts of the ketone precursor, the amine, and the reducing agent must be carefully controlled. In N-alkylation approaches, controlling the stoichiometry is essential to prevent the over-alkylation of the amine, which would lead to the formation of undesired tertiary amine byproducts. smolecule.com In reductive amination, using an excess of the amine can help drive the equilibrium towards the formation of the imine intermediate. google.com The choice of reducing agent also plays a role; sodium cyanoborohydride is a common choice as it selectively reduces the imine in the presence of the ketone.

Table 2: Impact of Reaction Parameters on Reductive Amination Efficiency

| Parameter | Range/Condition | Effect on Synthesis | Example System |

|---|---|---|---|

| Temperature | 50 - 180 °C | Influences reaction rate and catalyst activity. Higher temperatures may be required for less reactive substrates. google.com | Raney Ni-catalyzed amination google.com |

| **Pressure (H₂) ** | 2 - 80 bar | Essential for the hydrogenation step in catalytic reductive amination. google.com | Catalytic hydrogenating amination google.com |

| pH | 5 - 6 (Chemical) | Optimizes imine formation while maintaining amine nucleophilicity. | Reductive amination with NaBH₃CN |

| pH | 8 - 9 (Biocatalytic) | Critical for optimal enzyme activity and reaction conversion. researchgate.net | AspRedAm-catalyzed amination researchgate.net |

| Solvent | Methanol, Ethanol | Affects solubility of reagents and stability of intermediates. | Reductive amination with NaBH₃CN |

Chemical Reactivity and Derivatization of 1 Phenylpentan 2 Yl Propyl Amine

Functional Group Transformations of (1-Phenylpentan-2-yl)(propyl)amine

The secondary amine moiety in this compound is a key site for various chemical modifications, enabling the synthesis of a diverse range of derivatives.

N-Alkylation Reactions of the Amine Moiety in this compound

N-alkylation of secondary amines like this compound introduces an additional alkyl group onto the nitrogen atom, yielding tertiary amines. acs.orgresearchgate.net This transformation is a fundamental reaction in organic synthesis, often employed to modify the biological and chemical properties of amine-containing molecules. google.com The reaction typically involves the treatment of the secondary amine with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base. msu.eduresearchgate.net The base is necessary to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. researchgate.net

The choice of reaction conditions, including the solvent, temperature, and nature of the base, can significantly influence the efficiency and selectivity of the N-alkylation process. For instance, the use of a strong base in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can facilitate the reaction. google.com In some cases, catalysts such as ruthenium complexes can be employed for the N-alkylation of amines with alcohols. acs.org Furthermore, reductive amination provides an alternative route to N-alkylation, where the amine is reacted with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. organic-chemistry.org

Table 1: Examples of N-Alkylation Reactions of Secondary Amines

| Alkylating Agent | Catalyst/Base | Solvent | Product Type |

| Alkyl Halides | Cesium Base | DMSO or DMF | Tertiary Amine |

| Secondary Alcohols | NNN-Ni(II) pincer complex | - | Tertiary Amine |

| Carboxylic Acids | Silanes | - | Tertiary Amine |

| Alkyl Halides | Sodium Bicarbonate | Water | Tertiary Amine |

This table provides a generalized overview of N-alkylation reactions applicable to secondary amines and is not specific to this compound.

Amination Reactions of this compound with Electrophiles

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with a variety of electrophiles. msu.edu These reactions, broadly termed amination reactions, lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, resulting in more complex amine derivatives.

Common electrophiles that react with secondary amines include acyl chlorides, acid anhydrides, and sulfonyl chlorides. msu.edu Reaction with acyl chlorides or anhydrides yields N,N-disubstituted amides, while reaction with sulfonyl chlorides produces N,N-disubstituted sulfonamides. These transformations are typically carried out in the presence of a base to scavenge the acidic byproduct.

Furthermore, secondary amines can participate in electrophilic amination reactions where the amine itself acts as the nucleophile towards an electrophilic nitrogen source. For example, organozinc halides can be aminated with organic azides in the presence of an iron(III) chloride catalyst to furnish secondary amines. nih.gov This type of reaction allows for the introduction of a new amino group, expanding the synthetic utility of the starting amine.

Oxidation Pathways of this compound to N-Oxides and Other Derivatives

The nitrogen atom in this compound can be oxidized to form various products, with N-oxides and nitrones being the most common. The oxidation of secondary amines can proceed through a hydroxylamine (B1172632) intermediate. uomustansiriyah.edu.iq This intermediate can then be further oxidized to a nitrone. uomustansiriyah.edu.iqgoogle.com

Various oxidizing agents can be employed for the oxidation of secondary amines. Hydrogen peroxide is a common and environmentally benign oxidant, and its reactivity can be enhanced by the use of catalysts such as platinum(II) complexes. rsc.orgresearchgate.net Other oxidizing systems include sodium tungstate (B81510) with hydrogen peroxide, selenium dioxide, and Oxone. google.comorganic-chemistry.org The choice of oxidant and reaction conditions can influence the selectivity of the oxidation, leading to either the N-oxide or other oxidation products. For instance, catalyst-free oxidation of benzylic secondary amines with hydrogen peroxide in methanol (B129727) or acetonitrile (B52724) can selectively produce C-aryl nitrones. organic-chemistry.org

Table 2: Common Oxidizing Agents for Secondary Amines

| Oxidizing Agent | Catalyst | Common Product(s) |

| Hydrogen Peroxide | Platinum(II) complexes | N-Oxides, Nitrones |

| Oxone | Metal-free | Nitrones |

| Hydrogen Peroxide | None (for benzylic amines) | C-Aryl Nitrones |

This table presents general information on the oxidation of secondary amines and is not exhaustive for this compound.

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular structures, including cyclic and multicomponent reaction products.

Cyclization and Ring-Forming Reactions Involving this compound

Secondary amines are key participants in various cyclization reactions, leading to the formation of heterocyclic compounds. While specific examples involving this compound are not detailed in the provided search results, the general reactivity of secondary amines suggests its potential in such transformations.

For instance, secondary amines can react with aldehydes or ketones to form enamines, which are nucleophilic at the α-carbon and can participate in intramolecular cyclization reactions. masterorganicchemistry.comvalpo.edu Additionally, secondary aromatic amines can undergo cyclization with formaldehyde (B43269) and a ketone in the presence of an acid to form quinolinium salts. researchgate.net Another approach involves the [3+3] cyclization-aromatization of β,γ-dioxobutanoate with amines to synthesize p-aminophenols, a reaction that tolerates secondary amines. rsc.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms of the starting materials. researchgate.net Secondary amines are frequently employed as one of the components in various MCRs. rsc.orgorganic-chemistry.org

One notable example is the Mannich reaction, which involves the aminoalkylation of a C-H acidic compound with an aldehyde and a primary or secondary amine. nih.gov The Petasis reaction, a variation of the Mannich reaction, utilizes an amine, an aldehyde, and an organoboronic acid to generate α-amino acids or other amino-functionalized molecules. nih.gov Furthermore, secondary amines can participate in multicomponent reactions with carbon disulfide and sulfoxonium ylides to afford β-keto dithiocarbamates. organic-chemistry.org Visible-light-mediated multicomponent reactions have also been developed for the synthesis of secondary amines, showcasing the versatility of these compounds in modern synthetic chemistry. rsc.org

Structure-Reactivity Relationship Studies of this compound and its Analogs

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior in various chemical environments and for designing new derivatives with tailored properties. These studies often involve comparing the reactivity of the parent compound with that of its analogs, which possess systematic variations in their structure.

The reactivity of the amine nitrogen in this compound is significantly influenced by both electronic and steric factors arising from its molecular structure.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl ring can alter the electron density on the nitrogen atom, thereby affecting its basicity and nucleophilicity. The phenyl group itself exerts a mild electron-withdrawing inductive effect, which can slightly decrease the basicity of the amine compared to a simple dialkylamine. egyankosh.ac.in

Steric Effects: The bulky nature of the 1-phenylpentan-2-yl group and the propyl group attached to the nitrogen atom creates steric hindrance around the nitrogen. This steric bulk can impede the approach of electrophiles or other reactants to the nitrogen's lone pair, thereby slowing down the rate of reactions such as N-alkylation. smolecule.com The degree of steric hindrance can be compared with analogs having different alkyl or aryl groups. For example, replacing the propyl group with a smaller methyl group would likely reduce steric hindrance and potentially increase reaction rates.

Table 1: Comparison of Electronic and Steric Parameters for this compound and its Analogs

| Compound | Substituent on Nitrogen | Substituent on Phenyl Ring | Predicted Relative Basicity | Predicted Relative Steric Hindrance |

| This compound | Propyl | H | Baseline | High |

| (1-Phenylpentan-2-yl)(methyl)amine | Methyl | H | Slightly Higher | Moderate |

| (1-(4-Nitrophenyl)pentan-2-yl)(propyl)amine | Propyl | 4-Nitro | Lower | High |

| (1-(4-Methoxyphenyl)pentan-2-yl)(propyl)amine | Propyl | 4-Methoxy | Higher | High |

This table presents predicted trends based on general chemical principles. Actual values would require experimental determination.

The introduction of substituents on the phenyl ring or modifications to the alkyl chains of this compound can have a profound impact on its chemical transformations. These effects are crucial in the synthesis of derivatives with specific properties.

Substituents on the Phenyl Ring: The nature of substituents on the aromatic ring influences the reactivity of the entire molecule. Electron-donating groups (e.g., methoxy, methyl) increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. Conversely, electron-withdrawing groups (e.g., nitro, halo) deactivate the ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution under certain conditions. These substituents can also electronically influence the reactivity of the distal amine group.

Modifications to the Alkyl Chains: Altering the length or branching of the propyl or pentyl chains primarily affects the steric environment around the reactive centers. For example, increasing the bulk of the N-alkyl group can further hinder reactions at the nitrogen atom. The synthesis of various derivatives with modified alkyl chains has been explored to study how these changes affect their properties.

Research has shown that derivatives of similar compounds, such as 1-(4-methylphenyl)pentan-2-amine and 1-(4-fluorophenyl)pentan-2-amine, exhibit altered properties due to these substitutions. smolecule.com The methyl group enhances lipophilicity, while the fluorine atom can increase metabolic stability. smolecule.com

Table 2: Influence of Substituents on the Reactivity of this compound Derivatives

| Derivative | Substituent | Position of Substitution | Predicted Effect on Reactivity |

| 1-(4-Nitrophenyl)pentan-2-yl)(propyl)amine | -NO2 | Phenyl ring (para) | Decreased nucleophilicity of the amine; deactivation of the phenyl ring towards electrophilic substitution. |

| 1-(4-Methoxyphenyl)pentan-2-yl)(propyl)amine | -OCH3 | Phenyl ring (para) | Increased nucleophilicity of the amine; activation of the phenyl ring towards electrophilic substitution. |

| (1-Phenylpentan-2-yl)(butyl)amine | -CH2CH3 (on N-propyl) | N-Alkyl chain | Increased steric hindrance around the nitrogen atom. |

This table illustrates predicted effects based on established principles of organic chemistry. Experimental verification is necessary to confirm these trends.

Pharmacological Profile and Mechanistic Investigations of 1 Phenylpentan 2 Yl Propyl Amine

Neurotransmitter System Interactions of (1-Phenylpentan-2-yl)(propyl)amine

PPAP is recognized for its distinct interaction with monoamine neurotransmitter systems, primarily enhancing the physiological, impulse-driven release of catecholamines. wikipedia.orgnih.gov This action is separate from the non-physiological, bulk release of neurotransmitters induced by amphetamine-like compounds. wikipedia.org

The primary mechanism of this compound is not the inhibition of the dopamine (B1211576) transporter (DAT). nih.gov Instead, it is classified as a catecholaminergic activity enhancer (CAE), which potentiates the amount of dopamine released in response to a neuronal impulse. wikipedia.orgnih.govwikipedia.org Studies have concluded that the CAE effect is unrelated to the inhibition of catecholamine uptake. nih.gov While its structural analogues, propylamphetamine (NPA) and α-propylphenethylamine (APPEA), are known to be low-potency dopamine reuptake inhibitors, this is not the principal action of PPAP. wikipedia.org Research on its more potent analogue, (-)-BPAP, has shown that while dopamine reuptake inhibitors like nomifensine (B1679830) increase extracellular dopamine by blocking DAT, the mechanism of enhancers is distinct, focusing on the release process itself. mdpi.com The (-)-enantiomer of PPAP is noted to be a potent stimulant of the action potential-transmitter release coupling in dopaminergic neurons. nih.gov

This compound is selective for catecholaminergic systems and does not significantly affect the serotonin (B10506) system. wikipedia.orgresearchgate.net Unlike its structurally related analogue (-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], which enhances the release of serotonin in addition to catecholamines, PPAP's effects are specific to dopamine and norepinephrine (B1679862). wikipedia.orgresearchgate.netnih.gov This selectivity indicates a lack of significant interaction with the serotonin transporter (SERT) or a mechanism to enhance serotonergic activity.

Similar to its effects on the dopaminergic system, this compound enhances the impulse-mediated release of norepinephrine. wikipedia.orgnih.gov This action is a core feature of its classification as a catecholaminergic activity enhancer (CAE) and is not primarily due to the inhibition of the norepinephrine transporter (NET). nih.govwikipedia.org The compound potentiates the normal physiological release of norepinephrine from noradrenergic neurons, such as those originating in the locus coeruleus. nih.govjneurosci.org

Current scientific literature does not strongly support the hypothesis that this compound acts as a direct agonist at dopamine D4 receptors. One study utilized PPAP to block sigma receptors during an assay aimed at labeling D4 receptors, suggesting some affinity for sigma sites but not defining it as a D4 agonist. researchgate.net More recent and prominent theories suggest that the "enhancer" effects of PPAP and related compounds are mediated through agonism at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgmdpi.com Activation of TAAR1 and its downstream signaling pathways is thought to be the mechanism by which these compounds modulate vesicular release of dopamine and norepinephrine. mdpi.com

Molecular Mechanisms Underlying the Biological Activity of this compound

The unique pharmacological profile of PPAP stems from its specific molecular interactions, which differentiate it from other central nervous system stimulants.

This compound demonstrates a clear selectivity for enhancing the activity of catecholaminergic neurons (dopamine and norepinephrine) over serotonergic neurons. wikipedia.org This selectivity is a defining characteristic of the compound. While specific binding affinity values (Ki) for PPAP at the dopamine, norepinephrine, and serotonin transporters are not the primary focus of research due to its mechanism as a release enhancer, its pharmacological activity highlights a clear preference for the catecholamine systems. nih.gov

The table below summarizes the primary interactions of this compound with neurotransmitter systems based on its classification as a catecholaminergic activity enhancer.

| Neurotransmitter System | Interaction Type | Effect | Selectivity |

| Dopamine | Catecholaminergic Activity Enhancer (CAE) | Enhances impulse-mediated release | High |

| Norepinephrine | Catecholaminergic Activity Enhancer (CAE) | Enhances impulse-mediated release | High |

| Serotonin | No significant interaction | Does not enhance release | Selective against |

In Vitro Enzymatic Assays and Ligand-Binding Studies for this compound

The primary mechanism of this compound at the cellular level is the inhibition of monoamine transporters. nih.govbiosynth.com In vitro studies using rat brain preparations have demonstrated that it is a potent inhibitor of the uptake of the catecholamine neurotransmitters, norepinephrine (NE) and dopamine (DA). nih.gov Unlike typical psychostimulants, PPAP is reported to be devoid of catecholamine-releasing properties. nih.gov Furthermore, research indicates that it does not possess monoamine oxidase (MAO) inhibitory activity. nih.govmdpi.com

One source suggests that the compound blocks the uptake of both dopamine and serotonin and may act as an agonist at D4 receptors. biosynth.com However, studies on its parent compound, α-propylphenethylamine (APPEA), found it was inactive as a serotonin reuptake inhibitor, suggesting the N-propyl group is critical for any serotonergic activity. wikipedia.org

The action of this compound is described as being a catecholaminergic activity enhancer (CAE), meaning it selectively enhances the release of catecholamines that occurs as a result of nerve impulses, rather than causing a constant, uncontrolled release of these neurotransmitters. wikipedia.orgmdpi.com It is taken up by both the catecholamine axon terminal membrane and vesicular membranes, where it interferes with and thus inhibits the reuptake of neurotransmitters. nih.gov

For comparative context, the inhibitory concentrations (IC₅₀) for the monoamine reuptake of related, un-propylated or differently-alkylated compounds have been determined, as shown in the table below.

In Vitro Monoamine Reuptake Inhibition for Compounds Related to this compound

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| α-Propylphenethylamine (APPEA) | Dopamine Transporter (DAT) | 2,596 | wikipedia.org |

| α-Propylphenethylamine (APPEA) | Serotonin Transporter (SERT) | >10,000 | wikipedia.org |

| Propylamphetamine (NPA) | Dopamine Transporter (DAT) | 1,013 | wikipedia.org |

Cellular Signaling Pathways Modulated by this compound

Specific research detailing the intracellular signaling pathways modulated by this compound, such as the extracellular signal-regulated kinase (ERK) pathway or cyclic adenosine (B11128) monophosphate (cAMP) signaling, is not extensively available in peer-reviewed literature. For many psychoactive compounds, particularly those with antidepressant potential, modulation of pathways like the RAS-RAF-MEK-ERK signaling cascade is a key area of investigation. acs.orggoogle.com Activation of ERK phosphorylation in cortical brain regions, for instance, has been linked to the antidepressant-like effects of other agents. sci-hub.se Future research on this compound would likely explore these pathways to fully elucidate its molecular mechanism of action downstream of transporter inhibition.

In Vivo Pharmacological Studies of this compound in Animal Models (Mechanistic Focus)

In vivo studies in animal models have been crucial in defining the unique pharmacological spectrum of this compound, particularly its psychostimulant and antidepressant-like properties. wikipedia.orgnih.gov

Exploration of Psychostimulant Potential of this compound in Preclinical Models

This compound produces psychostimulant-like effects in animal models. wikipedia.org However, its profile differs significantly from that of amphetamine. While it does increase motor activity, it is substantially less effective in inducing stereotyped behaviors commonly associated with high doses of classical stimulants. nih.gov Mechanistically, this is attributed to its action as a catecholamine activity enhancer that inhibits neurotransmitter reuptake without causing release, leading to a more modulated stimulant effect. wikipedia.orgnih.gov Studies have noted a two-sided antagonism in the motility-increasing effects between this compound and amphetamine, as well as with the dopamine reuptake inhibitor mazindol. nih.gov

Investigation of Antidepressant-Like Effects of this compound in Animal Models

The compound has demonstrated significant antidepressant-like effects in established rodent models of depression. nih.govbiosynth.com It is reported to be highly potent in antagonizing tetrabenazine-induced depression in behavioral tests. nih.gov Furthermore, this compound is very effective in the forced swim test, a widely used assay to screen for antidepressant activity where a reduction in immobility time is interpreted as a positive effect. nih.govnih.gov These findings have led to interest in its potential clinical use for conditions such as depression. wikipedia.orgwikiwand.com

Locomotor Activity and Behavioral Effects of this compound in Rodents

The effect of this compound on locomotor activity in rodents is dose-dependent. Studies have shown a clear increase in motility at a dose of 2 mg/kg. nih.gov In contrast to the dose-escalating hyperactivity seen with amphetamine, very high doses of this compound (50 mg/kg) have been found to inhibit motor activity. nih.gov This unique dose-response curve further distinguishes its behavioral profile from that of other psychostimulants.

Dose-Dependent Effects of this compound on Locomotor Activity in Rodents

| Dose | Effect on Locomotor Activity | Reference |

|---|---|---|

| 2 mg/kg | Increase | nih.gov |

| 50 mg/kg | Inhibition | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 1 Phenylpentan 2 Yl Propyl Amine

Chromatographic Methodologies for the Analysis of (1-Phenylpentan-2-yl)(propyl)amine

Chromatographic techniques are fundamental for separating this compound from impurities and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a crucial method for determining the purity of this compound. A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of trifluoroacetic acid to improve peak shape and resolution. The retention time and peak area allow for the quantification of the compound and the detection of any impurities. Purity levels of ≥90% are typically considered acceptable for research purposes.

Table 1: HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water (70:30) |

| Additive | Trifluoroacetic acid (to pH 2-3) |

| Detection | UV-Vis |

This table presents typical starting conditions for the HPLC analysis of this compound. Method optimization may be required for specific applications.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Identification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification of this compound. The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer. Electron ionization (EI) is a common technique used to fragment the molecule, producing a unique mass spectrum that serves as a molecular fingerprint. The expected molecular ion peak for this compound would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight (205.34 g/mol ). biosynth.com Fragmentation patterns can provide further structural information. For instance, the detection of specific fragment ions can confirm the presence of the phenyl and propyl groups within the molecule.

Table 2: Predicted Mass Spectrometry Data (ESI-TOF)

| Adduct | m/z |

| [M+H]⁺ | 206.19032 |

| [M+Na]⁺ | 228.17226 |

| [M-H]⁻ | 204.17576 |

| [M+NH₄]⁺ | 223.21686 |

| [M+K]⁺ | 244.14620 |

Data sourced from predicted values, which can be used to guide the interpretation of experimental mass spectra. uni.lu

Chiral Chromatography for Enantiomeric Separation of this compound Stereoisomers

Due to the presence of a chiral center at the second carbon of the pentyl chain, this compound can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of amine enantiomers. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving optimal separation. Another approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid, which can then be separated by conventional chromatography due to their different physical properties. smolecule.com

Table 3: Chiral Chromatography Considerations

| Parameter | Description |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Normal phase (e.g., hexane/isopropanol) or Reversed-phase |

| Principle | Differential interaction of enantiomers with the CSP |

| Alternative Method | Derivatization with a chiral resolving agent |

The development of a successful chiral separation often requires screening of different columns and mobile phases. bgb-analytik.com

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic methods provide detailed information about the molecular structure and bonding within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Determining the Structure of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the aromatic protons of the phenyl group (typically in the range of δ 7.2–7.4 ppm), the protons on the carbon adjacent to the nitrogen, and the various methylene (B1212753) and methyl protons of the pentyl and propyl chains. The splitting patterns of these signals, due to spin-spin coupling, provide information about the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum would show characteristic signals for the aromatic carbons, the aliphatic carbons of the pentyl and propyl chains, and the carbon atom bonded to the nitrogen.

Table 4: Representative ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) |

| Phenyl (Ar-H) | 7.2–7.4 (multiplet) |

| N-CH₂ (propyl) | 2.6–3.1 (multiplet) |

| Methylene (propyl) | 1.2–1.6 (multiplet) |

These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are related to the types of chemical bonds present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic absorption band for the N-H stretch of the secondary amine, typically in the region of 3300–3500 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations from the phenyl ring.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak or absent in the IR spectrum.

Table 5: Key Infrared Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300–3500 |

| C-H Stretch (aromatic) | ~3030 |

| C-H Stretch (aliphatic) | 2850–2960 |

| C=C Stretch (aromatic) | ~1450-1600 |

This table highlights some of the expected key vibrational bands. The exact positions and intensities can provide further structural details.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the analysis of this compound as it provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. This high mass accuracy, typically within 5 ppm, significantly increases the confidence in identification compared to nominal mass instruments. nih.gov

For this compound, with a molecular formula of C₁₄H₂₃N, the theoretical monoisotopic mass is 205.18304 Da. uni.lu In HRMS analysis, typically using electrospray ionization (ESI) in positive mode, the compound is observed as its protonated molecule, [M+H]⁺, with an expected exact mass of 206.19032 Da. uni.lu The ability of HRMS to resolve and accurately measure this mass allows it to be distinguished from other molecules with the same nominal mass but different elemental formulas.

Collision-induced dissociation (CID) performed in an HRMS instrument yields high-resolution tandem mass spectrometry (MS/MS) data. This provides highly accurate mass measurements of the resulting fragment ions, which is crucial for structural elucidation. The fragmentation of the [M+H]⁺ ion of this compound is expected to occur at the C-C bond beta to the nitrogen atom (a benzylic cleavage) and at the C-N bond.

Expected Fragmentation Pathways:

Loss of the propyl group: N-dealkylation is a common fragmentation pathway for such amines, which would result in a primary amine fragment.

Benzylic cleavage: Cleavage of the bond between the carbon bearing the phenyl group and the adjacent carbon in the pentyl chain would lead to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation (m/z 91).

Cleavage of the pentyl chain: Fragmentation can occur along the pentyl chain, leading to a series of characteristic ions.

The exact masses of these fragment ions can be used to confirm the identity of the parent compound and to differentiate it from structural isomers.

Table 1: Theoretical HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₁₄H₂₄N⁺ | 206.19032 |

| [M+Na]⁺ | C₁₄H₂₃NNa⁺ | 228.17226 |

| [M+K]⁺ | C₁₄H₂₃NK⁺ | 244.14620 |

| [M+NH₄]⁺ | C₁₄H₂₇N₂⁺ | 223.21686 |

Data sourced from predicted values. uni.lu

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

To analyze this compound in complex samples such as biological fluids or seized materials, mass spectrometry is typically coupled with a chromatographic separation technique. This "hyphenation" leverages the separation power of chromatography and the detection specificity of mass spectrometry.

LC-MS/MS for Trace Analysis and Metabolite Profiling of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound and for the identification of its metabolites in biological matrices. The technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. scispace.com

For trace analysis, a triple quadrupole (QqQ) mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. In this setup, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 206.2) is selected in the first quadrupole, fragmented in the collision cell, and one or more specific product ions are monitored in the third quadrupole. This process drastically reduces chemical noise and allows for quantification at very low concentrations.

Metabolite profiling is crucial for understanding the biotransformation of the compound in the body. Common metabolic pathways for compounds of this class include N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the alkyl chain. LC-HRMS (often with Orbitrap or TOF analyzers) is particularly well-suited for this purpose. The instrument acquires full-scan high-resolution data, allowing for the detection of predicted and unexpected metabolites. The metabolic products can be tentatively identified based on their accurate mass and the comparison of their MS/MS fragmentation patterns with that of the parent drug. researchgate.net For example, N-dealkylation of the propyl group would yield a metabolite with a protonated molecule at m/z 164.1434.

Table 2: Potential LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

| Chromatography Column | Reversed-phase C18 or Phenyl-Hexyl |

| Mobile Phase | Gradient of water and acetonitrile or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure protonation. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 206.2 |

| Potential Product Ions (Q3) | Ions corresponding to benzylic cleavage (e.g., m/z 91) and loss of the propylamino group. |

GC-MS/MS for Enhanced Selectivity in the Detection of this compound

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of this compound, particularly for its high chromatographic resolution. The compound is sufficiently volatile for GC analysis, although derivatization may be employed to improve peak shape and thermal stability. researchgate.net

When coupled with tandem mass spectrometry (GC-MS/MS), the technique offers enhanced selectivity, which is vital for confirmation in forensic and toxicological contexts. scispace.com The fragmentation in GC-MS is typically achieved through electron ionization (EI), which is a high-energy process that produces a rich spectrum of fragment ions, creating a characteristic "fingerprint" for the molecule.

The molecular ion (M⁺) may be observed in the EI spectrum, but often with low intensity. More prominent fragments would arise from alpha-cleavage adjacent to the nitrogen atom and cleavage of the benzylic bond. In a GC-MS/MS experiment, the molecular ion or a high-mass fragment ion is selected as the precursor, and its subsequent fragmentation is monitored, providing a highly selective method for detection and confirmation, even in the presence of co-eluting matrix interferences. researchgate.net

Computational Chemistry and Molecular Modeling of 1 Phenylpentan 2 Yl Propyl Amine

Quantum Chemical Calculations of (1-Phenylpentan-2-yl)(propyl)amine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy landscape, which are fundamental to its chemical reactivity and spectroscopic signatures.

The electronic structure of a molecule is a key determinant of its reactivity. Descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to characterize the electron-donating and accepting capabilities of a molecule, respectively. For phenethylamine (B48288) derivatives, these properties are crucial for their interactions with biological targets.

While specific DFT calculations for this compound are not extensively reported in the public domain, data from analogous phenylethylamine derivatives can provide valuable insights. researchgate.netresearchgate.net The presence of the electron-rich phenyl ring and the nitrogen lone pair are expected to be the primary contributors to the HOMO, making these regions susceptible to electrophilic attack or interaction with electron-deficient sites on a receptor. The LUMO is likely distributed over the aromatic ring, indicating its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Table 1: Illustrative Electronic Properties of a Phenethylamine Analog (Note: This data is representative of typical values for phenethylamine derivatives and is for illustrative purposes.)

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity and stability. |

| Ionization Potential | 6.8 | Energy required to remove an electron. |

| Electron Affinity | 0.2 | Energy released when an electron is added. |

This interactive table is based on generalized data for phenethylamine analogs.

The biological activity of a flexible molecule like this compound is intimately linked to its conformational preferences. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them. Studies on similar N-alkylated amphetamines reveal that the orientation of the alkyl chain and the phenyl group relative to the amine core is critical. researchgate.netrsc.orgrsc.org

The rotation around the C-C and C-N bonds gives rise to a complex potential energy surface with multiple local minima. The lowest energy conformers represent the most probable shapes the molecule will adopt. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. It is often the case that only one or a few of these conformers are responsible for binding to a specific biological target. Computational methods can map this energetic landscape, providing crucial information for understanding which conformation is the "bioactive" one. For N-alkylated amphetamines, the N-methylated versions often exhibit greater pharmacological effects, a phenomenon that can be explored through conformational analysis. researchgate.net

Table 2: Representative Conformational Analysis of a Phenethylamine Analog (Note: This data is a hypothetical representation based on studies of related compounds.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 60° (gauche) | 0.0 | 45 |

| 2 | 180° (anti) | 0.5 | 30 |

| 3 | -60° (gauche) | 1.2 | 25 |

This interactive table illustrates a simplified conformational landscape.

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. rsc.orgrsc.org These predictions are invaluable for the structural elucidation of newly synthesized compounds and for interpreting experimental spectra. By comparing calculated spectra with experimental data, the accuracy of the computed geometry can be validated.

For this compound, predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons of the phenyl ring, the aliphatic protons of the pentyl and propyl chains, and the protons adjacent to the nitrogen atom. Similarly, the calculated IR spectrum would display characteristic vibrational modes, including N-H stretching (for the protonated form), C-H stretching of the aromatic and aliphatic groups, and C-N stretching. While some basic experimental spectral data for related compounds is available, detailed computational predictions would offer a more refined understanding of the spectral features. mdpi.com

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

To understand the potential pharmacological action of this compound, it is essential to study its interactions with biological targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. These methods can predict how a ligand binds to a protein and the stability of the resulting complex over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net For phenethylamine derivatives, key targets include monoamine transporters such as the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), as well as monoamine oxidase (MAO) enzymes. researchgate.netresearchgate.netnih.govnih.gov

Docking studies of phenethylamine analogs with DAT have shown that these molecules typically bind in a central binding pocket. nih.govbiomolther.org The interaction is often characterized by a hydrogen bond between the amine group of the ligand and key residues in the transporter, such as an aspartate residue. The phenyl ring usually engages in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine and phenylalanine within the binding site. The N-propyl and the pentyl groups of this compound would be expected to form additional hydrophobic interactions within the receptor pocket, potentially influencing binding affinity and selectivity.

Table 3: Illustrative Docking Results of a Phenethylamine Analog with a Model Receptor (Note: This data is hypothetical and serves to illustrate the output of a typical docking study.)

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | Estimated free energy of binding. |

| Key Interacting Residues | ASP101, TYR156, PHE320 | Amino acids in the receptor forming significant interactions. |

| Hydrogen Bonds | 1 (with ASP101) | Number of hydrogen bonds formed between the ligand and receptor. |

| Hydrophobic Interactions | TYR156, PHE320, ILE172 | Residues involved in non-polar interactions. |

This interactive table presents a simplified summary of docking results.

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. researchgate.netfrontiersin.org MD simulations can reveal the stability of the binding mode predicted by docking, identify key fluctuations and conformational changes in both the ligand and the protein, and provide a more accurate estimation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug discovery. mdpi.comnih.gov These computational methodologies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. tandfonline.comscispace.com For analogs of this compound, QSAR can elucidate the key molecular descriptors that influence their interactions with biological targets, such as monoamine transporters. researchgate.net

Predictive modeling for the biological activity and reactivity of this compound derivatives involves the development of QSAR models. These models are built using a dataset of structurally related compounds with known biological activities, such as inhibitory potency against dopamine and norepinephrine (B1679862) transporters. tandfonline.commdpi.com The process begins with the calculation of a wide range of molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, and topological.

For instance, modifications to the phenyl ring, the alkyl chain, or the propylamino group of this compound would result in a library of derivatives. The biological activity of these derivatives, often expressed as the half-maximal inhibitory concentration (IC50), would be experimentally determined. acs.org Subsequently, statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are employed to create a model that links the structural descriptors to the observed activity. mdpi.comnih.gov

A hypothetical QSAR study on a series of this compound derivatives might explore how substitutions on the phenyl ring influence monoamine transporter inhibition. The resulting model could be represented by an equation where biological activity is a function of specific descriptors. Such models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and further testing. insilico.eu

Hypothetical QSAR Data for this compound Derivatives

| Derivative | Substitution on Phenyl Ring | LogP (Hydrophobicity) | Molecular Weight | Predicted IC50 (nM) for DAT | Predicted IC50 (nM) for NET |

| 1 | H | 4.1 | 205.35 | 150 | 250 |

| 2 | 4-Chloro | 4.8 | 239.79 | 95 | 180 |

| 3 | 4-Methoxy | 3.9 | 235.38 | 180 | 300 |

| 4 | 3,4-Dichloro | 5.5 | 274.24 | 60 | 120 |

| 5 | 4-Trifluoromethyl | 5.2 | 273.34 | 80 | 150 |

This table is for illustrative purposes only and does not represent actual experimental data.

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development to avoid late-stage failures. nih.govfrontiersin.org In silico ADMET prediction tools have become indispensable for the early evaluation of drug candidates. nih.govresearchgate.net These tools use computational models to estimate the pharmacokinetic and toxicological profile of a compound based on its structure. phcogj.com

For this compound, various ADMET parameters can be predicted using commercially available or open-access software. mdpi.comnih.gov These predictions provide a preliminary understanding of the compound's likely behavior in the body. Key predicted properties often include intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. phcogj.com Toxicity predictions may cover aspects like mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). phcogj.com

Hypothetical In Silico ADMET Profile for this compound

| ADMET Property | Predicted Value | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | High | Suggests good absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | High | Suggests the compound is likely to cross into the central nervous system. |

| Plasma Protein Binding | > 90% | High binding may affect the free concentration of the drug available to act on its target. |

| Metabolism | ||

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by this major enzyme. |

| Excretion | ||

| Renal Clearance | Moderate | Suggests excretion via the kidneys is a likely route. |

| Toxicity | ||

| hERG Inhibition | Low risk | Indicates a lower likelihood of causing cardiac arrhythmias. |

| Mutagenicity (Ames test) | Negative | Suggests a low potential to be mutagenic. |

This table is for illustrative purposes only and does not represent actual experimental data.

Metabolomic and Biotransformation Studies of 1 Phenylpentan 2 Yl Propyl Amine

In Vitro Metabolic Pathways of (1-Phenylpentan-2-yl)(propyl)amine

In the absence of direct experimental studies on this compound, its metabolic pathways are predicted based on the well-documented biotransformation of structurally similar compounds, particularly N-alkylated amphetamine analogues. nih.govnih.govnih.gov The primary site of metabolism is expected to be the liver, where a variety of enzymatic reactions occur.

Identification of Phase I Metabolites of this compound

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For this compound, the main anticipated Phase I metabolic reactions are N-dealkylation, N-oxidation, and aromatic hydroxylation.

N-Dealkylation: This is a common metabolic pathway for secondary amines, involving the removal of the N-propyl group to yield the primary amine, 1-phenylpentan-2-amine. nih.govwikipedia.org This process is often followed by further metabolism of the resulting primary amine.

N-Oxidation: The nitrogen atom in the amine group can be oxidized to form N-hydroxy and N-oxide metabolites. nih.gov These reactions lead to the formation of N-hydroxy-(1-phenylpentan-2-yl)(propyl)amine and this compound N-oxide.

Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation at various positions, most commonly at the para-position, due to electronic effects and steric accessibility. This would result in the formation of (1-(4-hydroxyphenyl)pentan-2-yl)(propyl)amine.

Aliphatic Hydroxylation: Hydroxylation can also occur on the pentyl side chain at various positions, leading to a variety of alcohol metabolites.

Table 1: Predicted Phase I Metabolites of this compound

| Metabolite Name | Chemical Structure | Metabolic Reaction |

| 1-Phenylpentan-2-amine | C₁₁H₁₇N | N-Dealkylation |

| N-Hydroxy-(1-phenylpentan-2-yl)(propyl)amine | C₁₄H₂₃NO | N-Oxidation |

| This compound N-oxide | C₁₄H₂₃NO | N-Oxidation |

| (1-(4-Hydroxyphenyl)pentan-2-yl)(propyl)amine | C₁₄H₂₃NO | Aromatic Hydroxylation |

Identification of Phase II Metabolites of this compound

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion. While specific Phase II metabolites for this compound have not been reported, it can be inferred that the hydroxylated metabolites formed during Phase I could undergo conjugation reactions.

Glucuronidation: The hydroxyl group of the aromatic and aliphatic hydroxylation metabolites can be conjugated with glucuronic acid to form glucuronide conjugates.

Sulfation: Similarly, the hydroxylated metabolites can be sulfated to form sulfate (B86663) conjugates.

Table 2: Predicted Phase II Metabolites of this compound

| Metabolite Name | Chemical Structure | Metabolic Reaction |

| (1-(4-Hydroxyphenyl)pentan-2-yl)(propyl)amine-O-glucuronide | C₂₀H₃₁NO₇ | Glucuronidation |

| (1-(4-Hydroxyphenyl)pentan-2-yl)(propyl)amine-O-sulfate | C₁₄H₂₃NO₄S | Sulfation |

Role of Cytochrome P450 Enzymes in the Metabolism of this compound

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is responsible for the oxidative metabolism of a vast array of xenobiotics. nih.govmdpi.com The metabolism of amphetamine and its analogues is well-known to be mediated by CYP enzymes, with CYP2D6 being a key enzyme in the N-dealkylation and aromatic hydroxylation of many phenethylamine (B48288) derivatives. canada.ca Other CYP isoforms, such as those from the CYP1A, CYP2C, and CYP3A families, may also contribute to the metabolism of this compound. nih.govmdpi.com The specific CYP enzymes involved would determine the metabolic profile and could be a source of inter-individual variability in metabolism due to genetic polymorphisms in these enzymes. nih.gov

Metabolite Identification and Profiling of this compound in Biological Matrices (Non-Human)

Analysis of Metabolites in Animal Tissue and Fluid Samples